Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-11-8-3-9(10(13)14-2)12-5-7(6)8/h3-5,11H,1-2H3 |
InChI Key |
QZAIPIUTRDFURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=NC=C12)C(=O)OC |
Origin of Product |
United States |
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